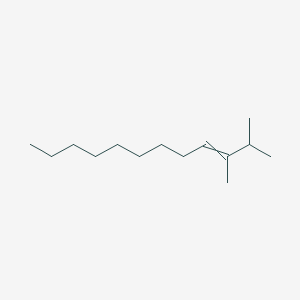
2,3-Dimethyldodec-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyldodec-3-ene is an organic compound belonging to the class of alkenes It is characterized by a twelve-carbon chain with a double bond between the third and fourth carbon atoms, and two methyl groups attached to the second and third carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyldodec-3-ene can be achieved through several methods. One common approach involves the alkylation of a suitable diene precursor with methylating agents under controlled conditions. For instance, the reaction of 2,3-dimethylbutadiene with a suitable alkyl halide in the presence of a strong base can yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum complexes are often employed to facilitate the alkylation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyldodec-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can convert the alkene to the corresponding alkane.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the double bond, resulting in dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Corresponding alkane.
Substitution: Dihalogenated alkanes.
Scientific Research Applications
2,3-Dimethyldodec-3-ene has several applications in scientific research:
Chemistry: It serves as a model compound for studying alkene reactivity and mechanisms of various organic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Its derivatives may possess therapeutic properties, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,3-Dimethyldodec-3-ene in chemical reactions involves the interaction of its double bond with various reagents. The molecular targets include electrophiles and nucleophiles that react with the electron-rich double bond. Pathways involved in its reactions include electrophilic addition, nucleophilic substitution, and radical mechanisms, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
2,3-Dimethylbut-2-ene: Shares a similar structural motif but with a shorter carbon chain.
2,3-Dimethylpent-2-ene: Another similar compound with a slightly longer carbon chain.
2,3-Dimethylhex-2-ene: Extends the carbon chain further while maintaining the double bond and methyl groups.
Uniqueness: 2,3-Dimethyldodec-3-ene is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for applications requiring specific chain lengths and reactivity profiles.
Properties
CAS No. |
174783-19-8 |
|---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
2,3-dimethyldodec-3-ene |
InChI |
InChI=1S/C14H28/c1-5-6-7-8-9-10-11-12-14(4)13(2)3/h12-13H,5-11H2,1-4H3 |
InChI Key |
VHLOJMKUCZZJEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



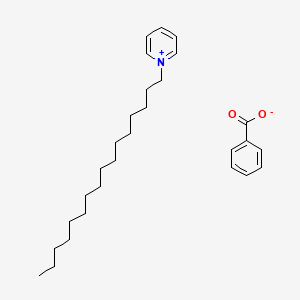
![4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid](/img/structure/B14266847.png)
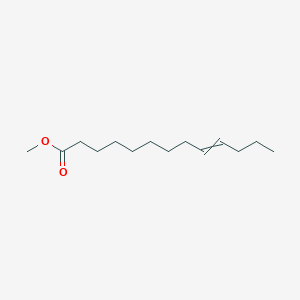
![5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid](/img/structure/B14266857.png)

![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)

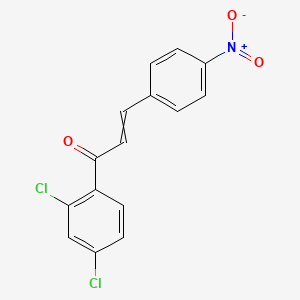

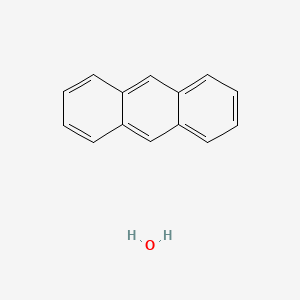
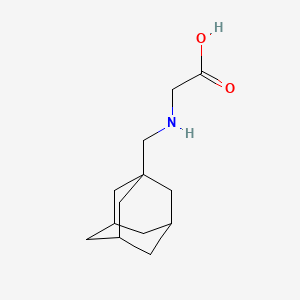
![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)

